molecular formula C3H2Br2N2O2 B1606707 1,3-Dibromoimidazolidine-2,4-dione CAS No. 3304-74-3

1,3-Dibromoimidazolidine-2,4-dione

Cat. No.: B1606707
CAS No.: 3304-74-3
M. Wt: 257.87 g/mol
InChI Key: XAEZQQVZRXSKKJ-UHFFFAOYSA-N
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Description

1,3-Dibromoimidazolidine-2,4-dione is a halogenated derivative of the imidazolidine-2,4-dione (hydantoin) core structure, characterized by bromine atoms at the 1- and 3-positions. This compound belongs to a class of heterocyclic molecules with diverse pharmacological and industrial applications. The bromine substituents enhance its electrophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug design. Imidazolidine-2,4-dione derivatives are widely studied for their biological activities, including antimicrobial, antidiabetic, and anticancer properties .

Properties

CAS No.

3304-74-3

Molecular Formula

C3H2Br2N2O2

Molecular Weight

257.87 g/mol

IUPAC Name

1,3-dibromoimidazolidine-2,4-dione

InChI

InChI=1S/C3H2Br2N2O2/c4-6-1-2(8)7(5)3(6)9/h1H2

InChI Key

XAEZQQVZRXSKKJ-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)N1Br)Br

Canonical SMILES

C1C(=O)N(C(=O)N1Br)Br

Other CAS No.

3304-74-3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The imidazolidine-2,4-dione scaffold is structurally analogous to other dione-containing heterocycles, such as thiazolidine-2,4-dione, pyran-2,4-dione, and quinazoline-2,4-dione. Below is a detailed comparison based on substituent effects, pharmacological activities, and physicochemical properties.

Structural and Functional Group Variations

Compound Core Structure Substituents Key Functional Features
1,3-Dibromoimidazolidine-2,4-dione Imidazolidine-2,4-dione 1-Br, 3-Br High electrophilicity; halogen-mediated reactivity
Thiazolidine-2,4-dione Thiazolidine-2,4-dione Variable (e.g., aryl, alkyl) Sulfur atom enhances antioxidant activity
Pyran-2,4-dione Pyran-2,4-dione β-enamino groups Polar interactions; H-bonding in crystal packing
Quinazoline-2,4-dione Quinazoline-2,4-dione Alkyl/aryl at N1 and N3 Planar aromatic system; antihypertensive activity

Pharmacological Activities

  • This compound: Limited direct pharmacological data, but brominated hydantoins are explored for antimicrobial and anticancer applications .
  • Benzylidenethiazolidine-2,4-dione : Shows blood glucose control via multitarget mechanisms in diabetic mice .
  • Quinazoline-2,4-dione derivatives : Demonstrated antihypertensive activity (e.g., pelanserine) .

Physicochemical and Crystallographic Properties

  • This compound : Bromine atoms increase molecular weight (255.07 g/mol for 5-(4-bromophenyl) analog) and polarizability .
  • Pyran-2,4-dione derivatives : Exhibit polarity (dipole moments up to 6.5 Debye) and stable crystal structures dominated by H...H and O...H interactions .
  • Imidazolidine-2,4-dione analogs : Crystal structures (e.g., 3-hydroxymethyl-1-(4-methoxyphenyl) derivative) reveal planar hydantoin rings with intermolecular H-bonding, critical for antidiabetic activity .

ADME and Drug-Likeness

  • Thiazolidine-2,4-dione derivatives : Optimized for oral bioavailability via ADME studies, with favorable logP and solubility profiles .

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